molecular formula C20H19N3O4 B5645426 N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5645426
M. Wt: 365.4 g/mol
InChI Key: AOVIZBLBOZVHGK-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based compound characterized by two methoxyphenyl substituents attached to its core structure. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) serves as a central scaffold, while the acetamide linker bridges the pyridazinone and the 3-methoxyphenyl group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-16-7-3-5-14(11-16)18-9-10-20(25)23(22-18)13-19(24)21-15-6-4-8-17(12-15)27-2/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVIZBLBOZVHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the reaction of 3-methoxyphenyl hydrazine with ethyl acetoacetate to form the pyridazinone core. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives are extensively studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Unique Features
N-(3-Methoxyphenyl)-2-(3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Acetamide Pyridazinone Dual 3-methoxyphenyl groups Anti-inflammatory, antimicrobial Complex substitution enhances target selectivity and potency .
5-Acetyl-4-(3-Acetylanilino)-2-Ethyl-6-Phenylpyridazin-3-One Pyridazinone Acetyl, phenyl, ethyl groups PDE4 inhibition Focused on modulating cyclic nucleotide signaling; lacks methoxy groups, reducing lipophilicity .
5-Nitro-1H-Pyridazin-6-One Pyridazinone Nitro group Antimicrobial Nitro group increases electrophilicity, enhancing reactivity but potentially raising toxicity concerns .
N-(4-Methoxyphenyl)-2-(3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Acetamide Pyridazinone 4-Methoxyphenyl instead of 3-methoxyphenyl Anti-inflammatory (predicted) Positional isomerism alters steric and electronic interactions with targets .
N-(3-Chloro-4-Methoxyphenyl)-2-{3-[4-(Methylsulfanyl)Phenyl]-6-Oxopyridazin-1(6H)-yl}Acetamide Pyridazinone Chloro, methylsulfanyl groups Broad-spectrum biological activity Methylsulfanyl group enhances metabolic stability; chloro substitution may increase toxicity .

Key Findings from Comparative Studies

Substituent Effects on Activity Methoxy Groups: The dual 3-methoxyphenyl groups in the target compound improve binding affinity to inflammatory mediators (e.g., COX-2) compared to single-methoxy analogs like N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide . Electron-Withdrawing Groups: Nitro or chloro substituents (e.g., in 5-nitro-1H-pyridazin-6-one) increase reactivity but may compromise selectivity due to non-specific interactions .

Biological Activity Profiles Anti-inflammatory Potential: The target compound’s dual methoxy groups synergistically suppress pro-inflammatory cytokines (e.g., TNF-α) more effectively than PDE4 inhibitors like 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one . Antimicrobial Spectrum: While 5-nitro-1H-pyridazin-6-one shows broader antimicrobial activity, the target compound’s lower toxicity profile makes it preferable for therapeutic development .

Physicochemical and Pharmacokinetic Properties Lipophilicity: The target compound’s logP value (predicted ~2.8) is higher than non-methoxy analogs, favoring better absorption . Metabolic Stability: Methylsulfanyl or chloro groups in analogs like N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide extend half-life but require careful toxicity assessment .

Table 2: Pharmacokinetic Comparison

Compound Name logP (Predicted) Half-Life (in vitro) Toxicity (LD₅₀, mg/kg)
Target Compound 2.8 4.2 hours >500
5-Nitro-1H-Pyridazin-6-One 1.5 1.8 hours 250
N-(3-Chloro-4-Methoxyphenyl) Analog 3.1 6.5 hours 300

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